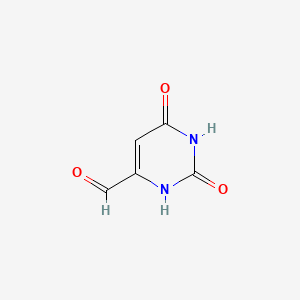
7-甲基-4-喹啉酮
描述
“7-Methyl-4-quinolone” belongs to the class of organic compounds known as quinolones, which are heterocyclic aromatic compounds . Quinolones have a bicyclic system, consisting of a pyridine ring fused with an aromatic or hetero-aromatic scaffold at two adjacent carbons, and a carbonyl group at C-4 .
Synthesis Analysis
The synthesis of 4-quinolones, including “7-Methyl-4-quinolone”, has been a subject of interest for many years . Various methods have been reported, including activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination . The synthesis of N-substituted-4-quinolone was accomplished via the cleavage of aromatic C-from the O-methoxy group, followed by condensation of aldehyde derivatives with a primary amine in the presence of K2CO3 base and DMSO solvent under inert conditions .
Molecular Structure Analysis
Quinolones, including “7-Methyl-4-quinolone”, possess a bicyclic system of pyridine moiety fused with an aromatic or hetero-aromatic scaffold at two adjacent carbons and have a carbonyl group at C-4 . Quinolones are present in equilibrium through tautomerism, the minor tautomeric form of 4-quinolone and its other version 4-hydroxyquinolone .
Chemical Reactions Analysis
The chemical modifications on the quinolone scaffold at the N-1, C-2, C-3, C-5, C-6, C-7, and C-8 positions have resulted in molecules that boost the physical, chemical, pharmacokinetic, and pharmacological properties . The substituents and their positions improve the properties of the biological activities of 4-quinolone and its derivatives .
科学研究应用
抗疟疾应用
7-甲基-4-喹啉酮衍生物已被探索其治疗疟疾的潜力。研究表明,如6-氯-7-甲氧基-2-甲基-4(1H)-喹啉酮之类的化合物对引起疟疾的寄生虫恶性疟原虫的多个阶段表现出疗效。发现这些化合物对某些恶性疟原虫菌株具有低纳摩尔的 EC50 值,并在小鼠模型中显示出有希望的体内减少寄生虫血症的结果 (Cross 等,2014)。
抗菌特性
已证明 7-甲基-4-喹啉酮衍生物具有显着的抗菌特性。一项关于膜活性 7-噻唑肟喹啉酮(一种新型喹啉酮)的研究证明了有效的抗菌效率,特别是对耐甲氧西林的金黄色葡萄球菌 (MRSA)。这些化合物能够降低 MRSA 中某些基因的表达,突出了它们作为抗菌剂的潜力 (Chen 等,2021)。
抗癌潜力
喹啉酮衍生物也因其抗肿瘤特性而受到研究。2-苯基-4-喹啉酮系列,包括一些 6,7-取代化合物,在抑制人类肿瘤细胞系和微管蛋白聚合方面显示出有效的功效。细胞毒性和微管蛋白聚合抑制之间的这种相关性表明它们作为抗癌剂的潜力 (Li 等,1994)。
酶相互作用
已发现 7-甲基-4-喹啉酮衍生物与各种细菌酶相互作用,影响其功能。例如,已证明 N-甲基-2-烯基-4-喹啉酮通过与结核分枝杆菌的 MurE 连接酶相互作用并抑制其活性来抑制分枝杆菌和葡萄球菌菌株的生长。这表明它们在治疗由这些细菌引起的感染中具有潜在用途 (Guzman 等,2011)。
抗氧化剂和抗菌合成
2-喹啉酮结构(4-喹啉酮的异构体)与抗菌、抗癌、抗病毒和其他生物活性相关。一项涉及合成 7-氨基-4-甲基喹啉-2(1H)-酮衍生物及其羧酰胺的研究揭示了显着的抗氧化和抗菌活性。这突出了喹啉酮衍生物在药物化学中的多功能性 (Jayashree 等,2010)。
抗疟疾活性的结构优化
已进行结构优化研究以提高 4(1H)-喹啉酮类似物的疗效,特别是抗疟疾活性。通过构效关系研究,确定了生物活性的某些关键特征,导致合成具有不同取代基的多个 4(1H)-喹啉酮系列。其中一些衍生物对临床相关的恶性疟原虫分离株表现出低纳摩尔范围的疗效,并具有改进的理化性质 (Cross 等,2010)。
作用机制
Target of Action
7-Methylquinolin-4-ol, also known as 7-Methyl-4-quinolone, 4-Hydroxy-7-methylquinoline, or 7-Methyl-4-quinolinol, is a quinoline derivative. Quinoline derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .
Mode of Action
For instance, some quinoline derivatives have been reported to inhibit specific proteins, leading to their anticancer activities .
Biochemical Pathways
Quinoline derivatives have been reported to interact with the pi3k/akt/mtor pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
The compound is predicted to satisfy the adme profile .
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, which is structurally similar to 7-methylquinolin-4-ol, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
Stability studies of a similar compound indicated that it was stable at temperatures of 30 ºc and 50 ºc .
属性
IUPAC Name |
7-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVTWKDGBWUNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420891 | |
| Record name | 7-Methyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93919-55-2, 82121-08-2 | |
| Record name | 7-Methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-4-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-4-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 82121-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one](/img/structure/B3021449.png)
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B3021450.png)

